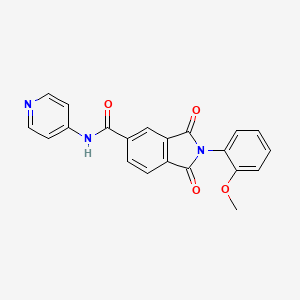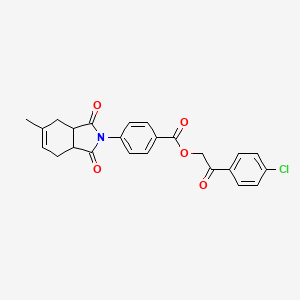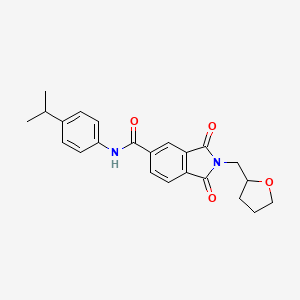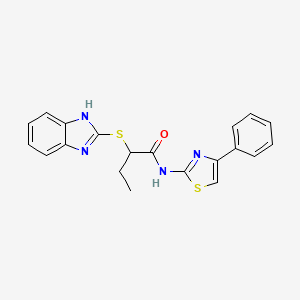![molecular formula C16H21N3O4 B4007048 4-[3-nitro-4-(1-piperidinyl)benzoyl]morpholine](/img/structure/B4007048.png)
4-[3-nitro-4-(1-piperidinyl)benzoyl]morpholine
Overview
Description
4-[3-nitro-4-(1-piperidinyl)benzoyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is also known as NPB or NPBWR1 and is a selective antagonist for the Wnt receptor Frizzled-8.
Scientific Research Applications
Enaminonitriles in Heterocyclic Synthesis
Research by Medrasi et al. (2013) highlighted the synthesis of 1,3-Diaryl-4-aminopyrazole derivatives through the condensation of benzylcyanide and 4-nitrobenzylcyanide with triethyl orthoformate and piperidine or morpholine. This process yields 2-aryl-2-piperidinyl or 2-morpholinylacrylonitriles, which are then coupled with aromatic diazonium salts to produce 2-arylhydrazno-2-arylethane nitriles. The Thorpe-Ziegler cyclization further converts these into 4-aminopyrazoles, demonstrating the compound's utility in generating heterocyclic compounds (Medrasi, H. Y., Al-Sheikh, M., & Salaheldin, A. M., 2013).
Stereoselective Reactions for Novel Compounds
Korotaev et al. (2015) studied the reactions of 2-R-3-nitro-2H-chromenes with aminoenones derived from acetylacetone and cyclic amines like morpholine and piperidine. These reactions proceed diastereoselectively to yield cis–trans-2,3,4-trisubstituted chromanes. Under acidic conditions, these compounds can be converted into 4-acetoacetonyl-3-nitrochromanes and 5H-chromeno[3,4-b]pyridines, depending on the substituent at the 2-position. The study showcases the regio- and stereoselectivity afforded by the use of morpholine and piperidine in synthetic chemistry (Korotaev, V. Y., et al., 2015).
Nucleophilic Substitution Reactions
Hamed's (1997) kinetic study on the reactions of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridines with piperidine and morpholine in methanol and benzene explores the nucleophilic substitutions at the pyridine ring. This research offers insights into the reactivity of these compounds in substitution reactions, highlighting the influence of steric and electronic effects on reaction rates and mechanisms (Hamed, Ezzat A., 1997).
Kinetic and Spectroscopic Studies
Bernasconi et al. (2007) investigated the reaction kinetics and spectroscopic properties of methyl beta-methylthio-alpha-nitrocinnamate with morpholine and piperidine. This study provides evidence for accumulating intermediates in SNV reactions, contributing to the understanding of reaction mechanisms involving these compounds (Bernasconi, C. F., et al., 2007).
properties
IUPAC Name |
morpholin-4-yl-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-16(18-8-10-23-11-9-18)13-4-5-14(15(12-13)19(21)22)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMVVLDWWVAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1-naphthylpropanamide](/img/structure/B4006967.png)
![methyl [3-hydroxy-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4006971.png)
![N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4006981.png)
![N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4006991.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(2-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4006993.png)



![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}methanamine](/img/structure/B4007019.png)
![4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-isopropoxyphenyl)-4-oxobutanoic acid](/img/structure/B4007026.png)


![methyl 2-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4007035.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yloxy)propan-1-amine](/img/structure/B4007040.png)